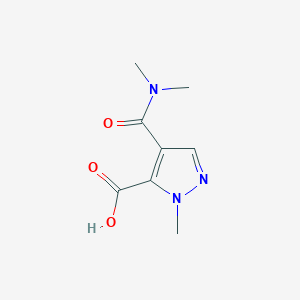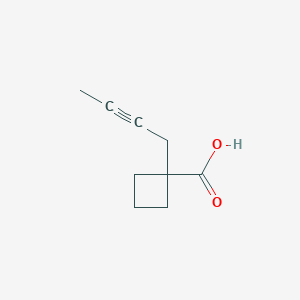
3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid is an organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of m-tolylamine with carbon disulfide and a base to form the corresponding dithiocarbamate. This intermediate is then treated with an oxidizing agent to yield the isothiazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect the integrity of microbial cell walls and inhibit key enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid
- 3-Tolylboronic Acid
- m-Tolylacetic Acid
- Indole Derivatives
Uniqueness
This compound is unique due to its isothiazole ring structure combined with the m-tolyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for use in diverse chemical reactions and research applications .
Propriétés
Formule moléculaire |
C11H9NO2S |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-3-2-4-8(5-7)10-9(11(13)14)6-15-12-10/h2-6H,1H3,(H,13,14) |
Clé InChI |
FUXHETVPBXUYEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NSC=C2C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Imidazo[1,2-b]pyridazin-3-yl)-5-methylthiophene-2-carboxylic acid](/img/structure/B8716014.png)












